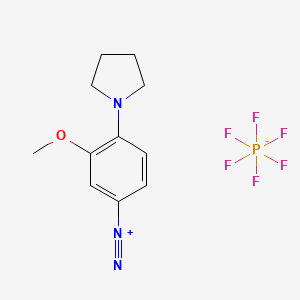
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The hexafluorophosphate anion (PF₆⁻) serves as a counterion to balance the positive charge on the diazonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 3-methoxy-4-(pyrrolidin-1-yl)aniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the diazotization process.
化学反应分析
Types of Reactions
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) salts (e.g., CuCl, CuBr) are commonly used as catalysts in Sandmeyer reactions.
Coupling Reactions: The reactions are typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 3-Methoxy-4-(pyrrolidin-1-yl)aniline.
科学研究应用
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds.
Material Science: The compound is used in the preparation of functional materials, such as conducting polymers and advanced dyes.
Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: The compound is used in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates during its chemical reactions. For example, in azo coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium chloride
- 4-(Pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
- 3-Methoxybenzenediazonium hexafluorophosphate
Uniqueness
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium hexafluorophosphate is unique due to the presence of both the methoxy and pyrrolidinyl groups on the aromatic ring. These substituents can influence the reactivity and stability of the diazonium compound, making it suitable for specific synthetic applications. The hexafluorophosphate anion also provides enhanced stability compared to other counterions .
属性
CAS 编号 |
85750-31-8 |
|---|---|
分子式 |
C11H14F6N3OP |
分子量 |
349.21 g/mol |
IUPAC 名称 |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3O.F6P/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI 键 |
IXWHDLSQLLUNIW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


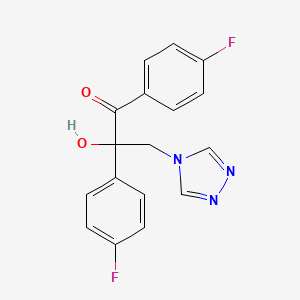

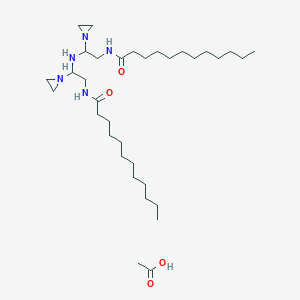
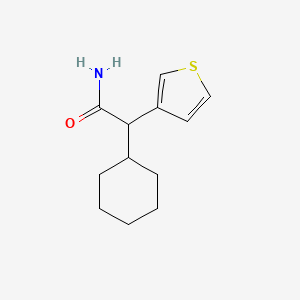
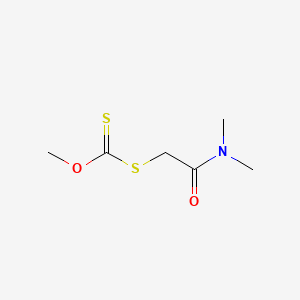
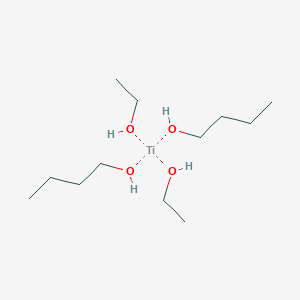
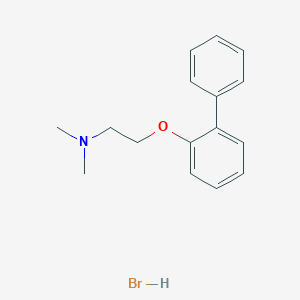
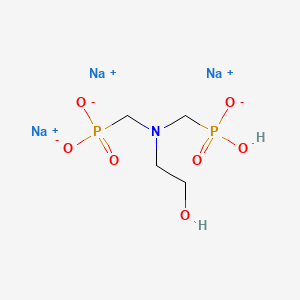
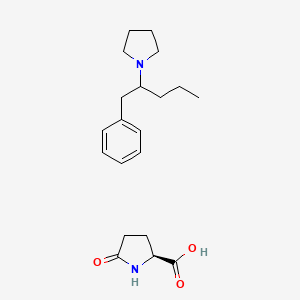
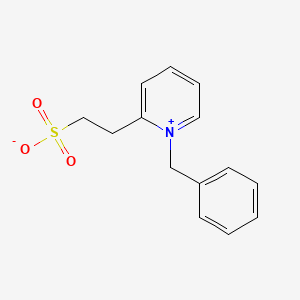

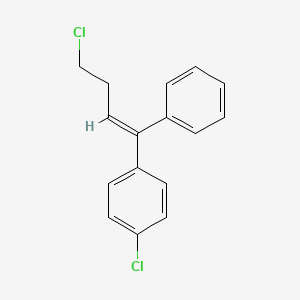

![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
